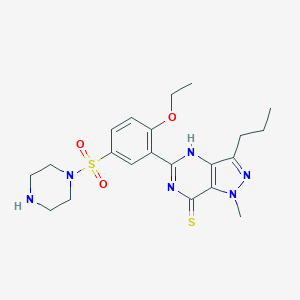

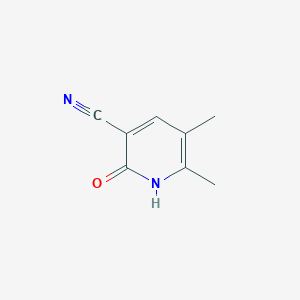

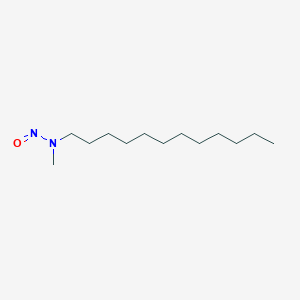

![molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-Tetrametilbutil)fenoxi]etoxi}etanol CAS No. 2315-61-9](/img/structure/B29144.png)

2-{2-[4-(1,1,3,3-Tetrametilbutil)fenoxi]etoxi}etanol

Descripción general

Descripción

Sigma-Aldrich offers 4-tert-octylphenol diethoxylate solution (10 μ g/mL in acetone) for a variety of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analyzes.

Sigma-Aldrich offers 4-tert-octylphenol diethoxylate solution (1 μ g/mL in acetone) for a wide range of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analyzes.

4-tert-Octylphenol diethoxylate is a degradation product of the multi-purpose surfactant, Triton X. A known environmental contaminant, 4-tert-octylphenol diethoxylate is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects.

Aplicaciones Científicas De Investigación

Biología Celular: Permeabilización de la Membrana Celular

Triton X-100 se utiliza comúnmente en biología celular para permeabilizar las membranas celulares. Esto permite la entrada de anticuerpos u otras macromoléculas a las células, facilitando la tinción intracelular y los estudios de inmunofluorescencia . Es particularmente útil para estudiar proteínas citoplasmáticas y nucleares.

Bioquímica: Solubilización de Proteínas

En bioquímica, Triton X-100 se utiliza para solubilizar proteínas de membrana. Ayuda a aislar proteínas de las membranas celulares y los orgánulos, lo cual es crucial para la purificación y el análisis de proteínas . Este surfactante mantiene las proteínas en su estado nativo, evitando la desnaturalización durante el proceso de extracción.

Biología Molecular: Extracción de ADN

El compuesto ayuda en la extracción de ADN al interrumpir las membranas celulares y solubilizar las proteínas nucleares, liberando así el ADN en la solución. Es un paso esencial en varios protocolos de biología molecular, incluyendo PCR y secuenciación genómica .

Microscopía: Etiquetado Inmuno-Oro

Triton X-100 se utiliza en microscopía electrónica para el etiquetado inmuno-oro. Permeabiliza tejidos y células, permitiendo la unión de anticuerpos conjugados a partículas de oro. Esta técnica es vital para visualizar la ubicación de las proteínas a nivel ultraestructural .

Investigación Clínica: Ensayo de Actividad de Lipasa

En investigación clínica, Triton X-100 se utiliza para estimar la actividad de lipasa en plasma post-heparina. El surfactante actúa como un emulsionante, ayudando en la reacción que mide la actividad de lipasa, lo cual es importante para diagnosticar enfermedades pancreáticas .

Ciencia Ambiental: Remediación de Derrames de Petróleo

Debido a sus propiedades emulsionantes, Triton X-100 se aplica en la ciencia ambiental para la remediación de derrames de petróleo. Descompone el petróleo en gotas más pequeñas, lo que facilita la degradación del petróleo por los microorganismos, ayudando así en el proceso de limpieza .

Farmacología: Formulación de Medicamentos

En farmacología, Triton X-100 se utiliza como excipiente en la formulación de medicamentos. Mejora la solubilidad de los medicamentos hidrófobos, mejorando su biodisponibilidad y eficacia .

Ciencia de Materiales: Dispersión de Nanopartículas

Por último, en la ciencia de los materiales, Triton X-100 se emplea para dispersar las nanopartículas uniformemente en una solución. Esto es crucial para la preparación de nanocompuestos y para llevar a cabo investigaciones sobre nanomateriales .

Mecanismo De Acción

Target of Action

It is widely used as a solvent in organic synthesis, particularly when non-polar solvents are insufficient . It can dissolve many organic compounds and is used in catalytic reactions, synthetic chemistry, and materials science .

Mode of Action

As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating various chemical reactions .

Biochemical Pathways

As a solvent, it may influence a wide range of biochemical reactions by altering the solubility and reactivity of various compounds .

Pharmacokinetics

It is known to have a boiling point of 3731°C at 760 mmHg and a density of 0984g/cm³ . These properties may influence its bioavailability.

Result of Action

It has been noted as a common environmental pollutant showing weak estrogenic effects . It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species, where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .

Action Environment

It is known to exhibit strong hydrogen bonding with water molecules in a temperature-dependent manner . This suggests that temperature and the presence of water could significantly influence its action and stability.

Análisis Bioquímico

Biochemical Properties

It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to cause harm to the male reproductive system of vertebrates . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to show weak estrogenic effects , suggesting it may interact with estrogen receptors or other related biomolecules

Temporal Effects in Laboratory Settings

It is moderately toxic by ingestion and an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Dosage Effects in Animal Models

The effects of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol vary with different dosages in animal models. It is moderately toxic by ingestion with a lethal dose, 50 percent kill (LD50) in rats at 3600 mg/kg

Propiedades

IUPAC Name |

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZOTMMGHGTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9036-19-5 (Parent) | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3075044 | |

| Record name | Triton X-100.2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-61-9, 68310-57-6 | |

| Record name | Octoxynol-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triton X-100.2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOXYNOL-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P801HF8Z9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

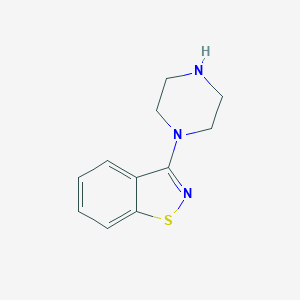

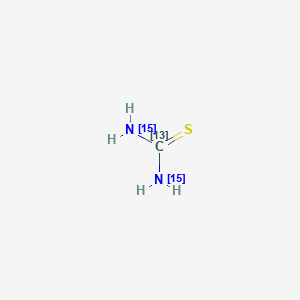

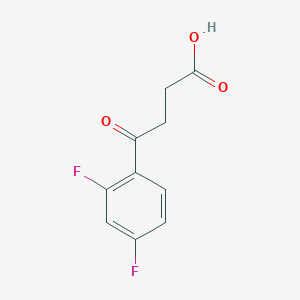

![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

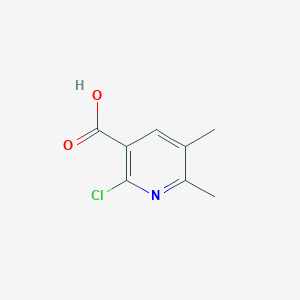

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)